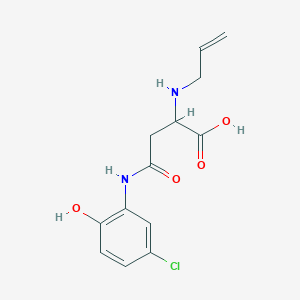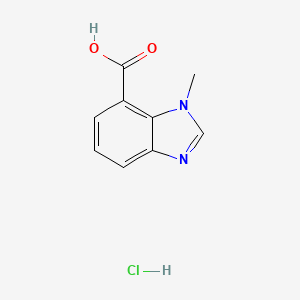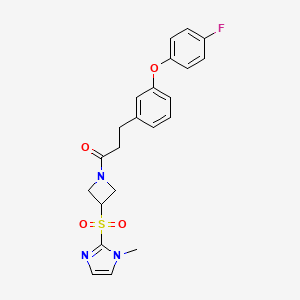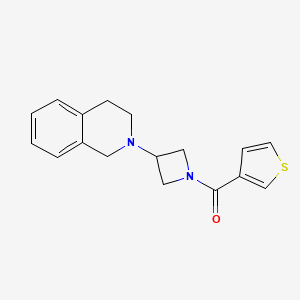
2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H15ClN2O4 and its molecular weight is 298.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Research in the field of organic synthesis has explored the development of efficient methodologies for constructing complex molecules. A relevant study by Kiyani and Ghorbani (2015) demonstrates a boric acid-catalyzed multi-component reaction that highlights the synthesis of 4H-isoxazol-5(4H)-ones, leveraging components like ethyl 3-oxobutanoate. This method is praised for its efficiency, simplicity, and green chemistry approach, which could potentially be adapted for synthesizing compounds with structural similarities to 2-(allylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid, emphasizing its importance in synthetic organic chemistry (Kiyani & Ghorbani, 2015).
Spectroscopic and Structural Analysis
Fernandes et al. (2017) conducted a comprehensive study on a chloramphenicol derivative, which shares a similar core structure to the compound , utilizing vibrational spectroscopy and single-crystal X-ray diffraction. Their research underscores the value of these analytical techniques in understanding the structural and electronic properties of complex organic molecules. The detailed analysis of homomeric synthons and non-conventional hydrogen bonds in their study could provide a foundational approach for investigating the physical and chemical properties of this compound (Fernandes et al., 2017).
Potential Biomedical Applications
The synthesis and study of organic compounds often aim at discovering their potential biomedical applications. For example, Fa et al. (2015) developed a novel fluorescent probe for β-amyloids, utilizing a compound structurally related to this compound. Their work demonstrates the relevance of such compounds in developing diagnostic tools for neurodegenerative diseases like Alzheimer's, highlighting the possible biomedical significance of researching this compound (Fa et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(5-chloro-2-hydroxyanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-2-5-15-10(13(19)20)7-12(18)16-9-6-8(14)3-4-11(9)17/h2-4,6,10,15,17H,1,5,7H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAJECKMWRJSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2530175.png)

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)





![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)

